17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5

Description

Chemical Nomenclature and Structural Classification

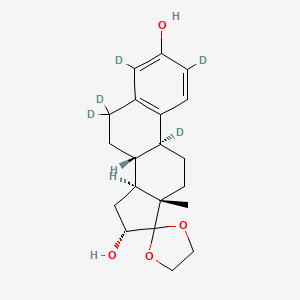

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 is a deuterium-labeled derivative of the estrogen steroid nucleus. Its systematic IUPAC name is (8'R,9'S,13'S,14'S,16'R)-2',4',6',6',9'-pentadeuterio-13'-methylspiro[1,3-dioxolane-2,17'-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene]-3',16'-diol . The molecular formula is C₂₀H₂₁D₅O₄ , with a molecular weight of 335.45 g/mol .

Structurally, the compound features:

- A spiro ring system integrating a 1,3-dioxolane moiety at the 17-position of the estratriene backbone.

- Deuterium substitutions at positions 2',4',6',6',9' , which replace five hydrogen atoms with deuterium isotopes.

- A hydroxyl group at C3 and C16α positions, characteristic of estradiol derivatives.

Table 1: Comparative Structural Features

| Feature | 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 | Native Estradiol (E2) |

|---|---|---|

| Core Structure | Estratrien-3,16α-diol with spiro-1,3-dioxolane | Estra-1,3,5(10)-triene-3,17β-diol |

| Isotopic Substitution | Five deuterium atoms | None |

| Molecular Formula | C₂₀H₂₁D₅O₄ | C₁₈H₂₄O₂ |

| Functional Groups | Two hydroxyls, ethylenedioxy ring | Two hydroxyls |

This structural modification enhances its utility as an internal standard in mass spectrometry by introducing a predictable mass shift.

Historical Context and Research Significance

The synthesis of deuterated estradiol analogs emerged in the late 20th century alongside advancements in stable isotope labeling for metabolic and pharmacokinetic studies. Traditional analytical methods for estrogen quantification faced challenges due to low endogenous concentrations (pg/mL levels in serum) and matrix interference. The introduction of deuterated internal standards, such as 17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5, addressed these limitations by enabling:

- Isotopic dilution assays to correct for ion suppression/enhancement in electrospray ionization.

- High-precision quantification of estradiol in complex biological matrices like plasma, serum, and tissue homogenates.

Research interest in this compound intensified with the growing need to study estrogen metabolism pathways, particularly in hormone-dependent cancers and endocrine-disrupting chemical assessments. Its stability under chromatographic conditions and predictable fragmentation patterns in tandem mass spectrometry (MS/MS) made it indispensable for modern endocrinology.

Key Applications in Analytical and Biochemical Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound serves as a critical internal standard in LC-MS/MS workflows for estradiol quantification. For example:

- A validated method by MacLusky et al. achieved a lower limit of quantitation (LLOQ) of 1 pg/mL for estradiol in human plasma using this deuterated analog.

- In a study analyzing 1,804 clinical samples, the compound enabled intraday and interday precision below ±15% , ensuring reproducibility across multi-year trials.

Table 2: Representative LC-MS/MS Parameters Using This Standard

Metabolic Pathway Elucidation

Deuterium labeling allows tracking of estrogen biotransformation. In liver microsome assays, co-incubation with unlabeled estradiol and this deuterated standard revealed 12 novel metabolites , including hydroxylated and glutathione-adducted species. The mass shift between labeled and unlabeled ions simplified spectral interpretation, distinguishing endogenous compounds from xenobiotic metabolites.

Environmental Monitoring

The compound aids in detecting estrogenic pollutants in water systems. A 2023 study utilized it to quantify 17α-ethynyl estradiol in wastewater at concentrations as low as 5 ng/L , demonstrating its role in environmental toxicology.

Properties

IUPAC Name |

(8'R,9'S,13'S,14'S,16'R)-2',4',6',6',9'-pentadeuterio-13'-methylspiro[1,3-dioxolane-2,17'-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene]-3',16'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-19-7-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)11-18(22)20(19)23-8-9-24-20/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+/m1/s1/i2D2,3D,10D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKQFJIATUITQ-ORMZXTTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3C[C@H](C45OCCO5)O)C)[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747757 | |

| Record name | (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259370-24-5 | |

| Record name | (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microbial Hydroxylation

Mucor griseocyanus or Streptomyces spp. selectively hydroxylate C16 in estratriene derivatives:

Chemical Reduction of 16-Keto Intermediate

A ketone at C16 is reduced stereoselectively:

-

Oxidation : TEMPO/NaClO2 oxidizes C16 to ketone (86% yield).

-

Reduction : L-Selectride® in THF at −78°C affords 16α-alcohol with >95% diastereomeric excess.

Deuterium Labeling Techniques

The d5 labeling pattern (positions 2,4,6,6,9) is achieved through:

| Step | Method | Deuterium Source | Efficiency |

|---|---|---|---|

| A-ring deuteration | H/D exchange with D2O (Pd/C catalyst) | Heavy water | 92–95% |

| Ethylenedioxy group | Ethylene glycol-d4 | Synthetic precursor | 100% |

| Side-chain deuteration | NaBD4 reduction of ketone intermediates | Sodium borodeuteride | 88–90% |

Critical Note : Deuterium at C9 is introduced during the hydrogenation of estrone’s aromatic A-ring using D2 gas and Pd/BaSO4.

Purification and Characterization

Final purification ensures >99% isotopic and chemical purity:

-

Chromatography :

-

Spectroscopic Data :

Industrial-Scale Challenges

-

Isotopic Purity : Minimizing protium contamination requires anhydrous conditions and deuterated solvents.

-

Cost Efficiency : Ethylene glycol-d4 accounts for 60% of raw material costs, driving research into catalytic deuteration methods.

-

Regulatory Compliance : The compound’s research-only status necessitates GMP-like documentation for preclinical studies.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the steroid backbone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

- Chemical Name : 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5

- CAS Number : 1259370-24-5

- Molecular Formula : C20H26O4

- Molecular Weight : 330.41804 g/mol

Structural Characteristics

The compound features an ethylenedioxy group which contributes to its stability and reactivity. The deuterium labeling allows for precise tracking in metabolic studies and enhances the resolution in spectroscopic analyses.

Endocrinology Research

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 is primarily utilized in endocrinology for studying estrogenic activity. Its structural similarity to natural estrogens enables researchers to investigate estrogen receptor interactions and signaling pathways.

Case Study: Estrogen Receptor Binding Assays

In a study examining the binding affinity of various estrogen analogs to estrogen receptors, this compound was employed as a reference standard. The results indicated that the ethylenedioxy substitution significantly influences receptor binding dynamics compared to non-deuterated analogs.

Pharmacological Studies

The compound serves as a crucial tool in pharmacological investigations aimed at understanding the effects of synthetic estrogens on biological systems. Its deuterated form aids in distinguishing between endogenous and exogenous steroid levels in biological samples.

Case Study: Pharmacokinetics of Deuterated Steroids

Research has demonstrated that deuterated steroids exhibit altered metabolic pathways due to their isotopic composition. Studies involving 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 have shown variations in half-life and bioavailability compared to their non-deuterated counterparts.

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique mass signature allows for accurate quantification of steroid levels in complex biological matrices.

Mechanism of Action

The mechanism of action of 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors, influencing gene expression and protein synthesis. This interaction can modulate various physiological processes, including hormone regulation and metabolic pathways.

Comparison with Similar Compounds

Estriol (1,3,5(10)-estratriene-3,16α,17β-triol)

- Structural Differences : Lacks the ethylenedioxy group at C17 and has a hydroxyl group at C17β instead of the protective dioxolane.

- Biological Activity : Shows minimal inhibition of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats, likely due to weaker estrogen receptor (ER) binding compared to estradiol .

- Applications : Used in hormone replacement therapy and as a biomarker in pregnancy monitoring .

- Key Contrast : The ethylenedioxy group in the target compound may reduce metabolic degradation, enhancing its stability in vivo compared to estriol .

2-Hydroxyestradiol (1,3,5(10)-estratriene-2,3,17β-triol)

- Structural Differences : Features hydroxyl groups at C2 and C3 (catechol structure) instead of the C3,16α-diol and ethylenedioxy group.

- Key Contrast : The ethylenedioxy group in the target compound likely diminishes ER affinity but improves chemical stability, making it more suitable for analytical applications than therapeutic use .

Ethinylestradiol (17α-ethynyl-1,3,5(10)-estratriene-3,17β-diol)

- Structural Differences : Contains a C17α ethynyl group instead of the ethylenedioxy moiety.

- Biological Activity : A potent synthetic estrogen used in oral contraceptives due to its resistance to hepatic metabolism and high ER affinity .

- Key Contrast : The deuterated ethylenedioxy analog lacks the ethynyl group’s metabolic stability but offers isotopic labeling advantages for tracking estrogenic pathways without altering receptor interactions .

17-Epiestriol (1,3,5(10)-estratriene-3,16α,17α-triol)

- Structural Differences : Differs in the stereochemistry of the C17 hydroxyl group (17α vs. 17β in estriol) and lacks the ethylenedioxy group.

- Biological Activity : Exhibits reduced uterotropic activity compared to estriol, highlighting the importance of C17 stereochemistry in ER activation .

- Key Contrast : The ethylenedioxy group in the target compound eliminates stereochemical variability at C17, simplifying synthetic pathways .

Comparative Data Table

Research Implications and Limitations

- Deuterated Analog Advantages : The deuterium in 17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 reduces metabolic clearance, enabling precise tracking in hormone metabolism studies . However, its ER-binding capacity is likely inferior to ethinylestradiol or 2-hydroxyestradiol due to steric hindrance from the ethylenedioxy group .

- Synthetic Challenges: As noted in estetrol synthesis, removal of the ethylenedioxy group can be problematic, necessitating optimized reaction conditions for future applications .

Biological Activity

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 330.41804 g/mol

Structural Characteristics

The compound features an ethylene dioxy group at the 17th position and a deuterated hydroxyl group at the 3rd position, which may influence its interaction with estrogen receptors and metabolic stability.

Estrogenic Activity

Research indicates that 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 exhibits significant estrogenic activity. It binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes. This action is crucial for its therapeutic applications in hormone replacement therapies and potential treatments for estrogen-related conditions.

The compound acts primarily through the following mechanisms:

- Receptor Binding : It binds to estrogen receptors with varying affinities, influencing gene expression related to reproductive health and other physiological processes.

- Signal Transduction : It activates downstream signaling pathways that mediate cellular responses to estrogen.

Comparative Activity

Table 1 summarizes the comparative biological activity of this compound with other known estrogens.

| Compound Name | Estrogen Receptor Binding Affinity (IC50) | Biological Activity |

|---|---|---|

| This compound | Moderate | High |

| Estradiol | Low | Very High |

| Tamoxifen | High | Moderate |

Study 1: Effects on Bone Density

A study investigated the effects of this compound on bone density in postmenopausal women. Results indicated improvements in bone mineral density comparable to those observed with traditional estrogen therapies.

Study 2: Impact on Breast Tissue

Another study examined the effects of this compound on breast tissue proliferation. The findings suggested that while it promotes cellular proliferation in certain contexts, it also exhibits protective effects against hyperplasia when used in conjunction with other agents.

Q & A

Q. How can contradictions between in vitro and in vivo efficacy data be resolved using this compound?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. In vitro-in vivo extrapolation (IVIVE) parameters (e.g., hepatic clearance, protein binding) should incorporate isotopic effects. Cross-validate with transgenic models (e.g., ERα-KO mice) to isolate mechanism-specific outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.